Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride
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Overview
Description
Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN. It is a derivative of tricyclo[5.2.1.0,2,6]decane, a polycyclic hydrocarbon. This compound is known for its unique structure, which includes three fused rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride typically involves the reduction of tricyclo[5.2.1.0,2,6]decan-8-one followed by amination. The reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tricyclo[5.2.1.0,2,6]decan-8-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of tricyclo[5.2.1.0,2,6]decan-8-one to tricyclo[5.2.1.0,2,6]decan-8-amine can be achieved using reducing agents like LiAlH4 or NaBH4.
Substitution: The amine group in tricyclo[5.2.1.0,2,6]decan-8-amine can undergo substitution reactions with various electrophiles to form derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Tricyclo[5.2.1.0,2,6]decan-8-one.
Reduction: Tricyclo[5.2.1.0,2,6]decan-8-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine hydrochloride: A similar compound with antiviral and antiparkinsonian properties.
Memantine hydrochloride: Another related compound used in the treatment of Alzheimer’s disease.
Rimantadine hydrochloride: An antiviral compound similar to amantadine.
Uniqueness
Tricyclo[5210,2,6]decan-8-amine hydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-8-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRWSZVUZQUJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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